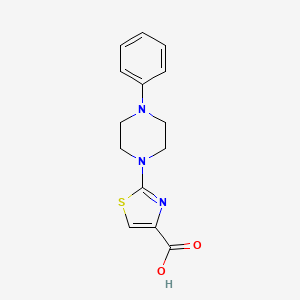
2-(4-Phenylpiperazino)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Phenylpiperazino)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains a phenylpiperazine moiety and a thiazole ring . Phenylpiperazine is a chemical structure found in a variety of therapeutic drugs, and it’s known for its wide range of biological activities . Thiazole is a heterocyclic compound that also exhibits various biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, phenylpiperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts . Thiazole derivatives can also be synthesized through several methods, including reactions involving 2-amino-5-bromobenzenethiol .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenylpiperazine moiety is a six-membered ring with two nitrogen atoms, and the thiazole is a five-membered ring containing nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 1-Phenylpiperazine has a density of 1.062 g/mL at 25 °C and a boiling point of 286 °C .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been studied for their potential in combating microbial resistance. A study on similar compounds, such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives, has shown promising results against pathogenic bacteria and fungi. These compounds, including those with a phenylpiperazine moiety, have exhibited comparable activity to standard drugs like norfloxacin and fluconazole .
Cancer Therapeutics
The presence of phenylpiperazine in thiazole compounds has been linked to anticancer activity. Research indicates that these compounds can be effective against cancer cell lines, such as human breast adenocarcinoma (MCF7), by inhibiting cell proliferation through various mechanisms .
Intestinal Permeation Enhancers
Phenylpiperazine derivatives have been explored for their role in enhancing intestinal absorption of drugs. They have the potential to improve the bioavailability of orally administered therapeutics by facilitating their transport across the intestinal epithelium .
Anxiolytic Agents
Recent studies have focused on the design and synthesis of phenylpiperazine derivatives to evaluate their anxiolytic activity. These compounds have shown promise in computational simulations and in vivo tests, indicating their potential use as anxiolytic drugs .
Alzheimer’s Disease Treatment
Derivatives of phenylpiperazine have been synthesized and assessed for their acetylcholinesterase inhibitory activity, which is a key target in the treatment of Alzheimer’s disease. These compounds have displayed moderate effectiveness, suggesting their potential as therapeutic agents .
Molecular Docking Studies
The molecular structure of phenylpiperazine derivatives allows them to fit well within the binding pockets of various receptors, which is crucial for drug design. Molecular docking studies have demonstrated that these compounds can have good interactions with target proteins, making them suitable candidates for further drug development .
Crystallography Research
Phenylpiperazine derivatives have been used in crystallography to study the crystal structures of complex molecules. The detailed analysis of these structures can provide insights into the molecular interactions and stability of potential drug candidates .
Pharmacokinetic Profiling
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of phenylpiperazine derivatives is an important aspect of drug development. Studies have shown that these compounds can exhibit favorable pharmacokinetic properties, which is essential for their effectiveness as drugs .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(19)12-10-20-14(15-12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONISFFSBNXBAKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CS3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640029 |
Source


|
| Record name | 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazino)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
952182-67-1 |
Source


|
| Record name | 2-(4-Phenyl-1-piperazinyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide](/img/structure/B1324886.png)
![2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide](/img/structure/B1324887.png)
![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)
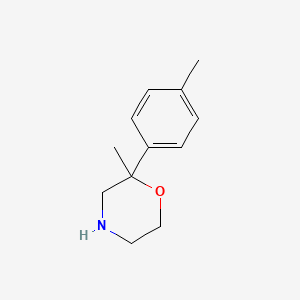
![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)

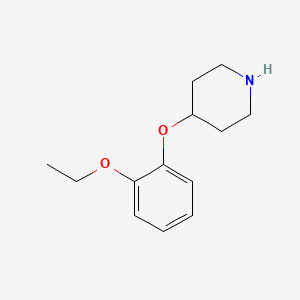
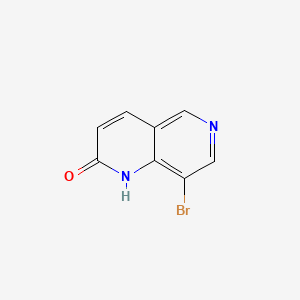
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
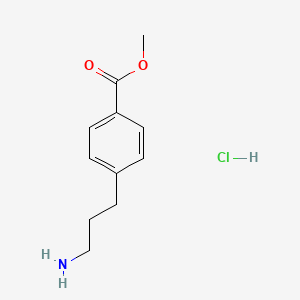

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)